Protodeboronation Stability vs. 2-Pyridyl Boronic Acids
The cyclopropyl group in 2-cyclopropylpyridin-3-ylboronic acid confers exceptional stability against protodeboronation, a common degradation pathway that compromises the utility of many boronic acids. A systematic study of 18 boronic acids demonstrated that cyclopropyl boronic acids and 3-pyridyl boronic acids share very slow protodeboronation kinetics (t₀.₅ > 1 week, pH 12, 70 °C). This contrasts starkly with 2-pyridyl boronic acids, which undergo rapid protodeboronation (t₀.₅ ≈ 25-50 seconds, pH 7, 70 °C) due to fragmentation of a zwitterionic intermediate [1].
| Evidence Dimension | Protodeboronation Half-Life (t₀.₅) |
|---|---|
| Target Compound Data | > 1 week |
| Comparator Or Baseline | 2-Pyridyl boronic acids: ≈ 25-50 seconds |
| Quantified Difference | Half-life is > 12,000x longer for the target class |
| Conditions | pH 12, 70 °C (target); pH 7, 70 °C (comparator) |
Why This Matters
This vastly superior stability ensures that 2-cyclopropylpyridin-3-ylboronic acid remains intact during storage and under standard Suzuki-Miyaura reaction conditions, minimizing yield loss from premature decomposition and reducing the need for excess reagent.
- [1] Cox, P. A., Leach, A. G., Campbell, A. D., & Lloyd-Jones, G. C. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 138(29), 9145–9157. View Source
